molecular formula C16H19N3O3 B7048569 2-[2-(2-Methylpyrazol-3-yl)propanoylamino]-2-phenylpropanoic acid

2-[2-(2-Methylpyrazol-3-yl)propanoylamino]-2-phenylpropanoic acid

Cat. No.: B7048569
M. Wt: 301.34 g/mol
InChI Key: BIRVYRCUIALGJS-UHFFFAOYSA-N
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Description

2-[2-(2-Methylpyrazol-3-yl)propanoylamino]-2-phenylpropanoic acid is a synthetic organic compound with potential applications in various scientific fields. This compound features a pyrazole ring, a phenyl group, and a propanoic acid moiety, making it a versatile molecule for chemical and biological research.

Properties

IUPAC Name

2-[2-(2-methylpyrazol-3-yl)propanoylamino]-2-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c1-11(13-9-10-17-19(13)3)14(20)18-16(2,15(21)22)12-7-5-4-6-8-12/h4-11H,1-3H3,(H,18,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIRVYRCUIALGJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NN1C)C(=O)NC(C)(C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-Methylpyrazol-3-yl)propanoylamino]-2-phenylpropanoic acid typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: Starting with a suitable precursor, such as 2-methylpyrazole, the pyrazole ring is synthesized through cyclization reactions.

    Amidation Reaction: The pyrazole derivative is then subjected to an amidation reaction with 2-phenylpropanoic acid under conditions that promote the formation of the amide bond. This step often requires the use of coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine).

    Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic steps but on a larger scale. Optimizations for yield, cost, and safety are crucial. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-Methylpyrazol-3-yl)propanoylamino]-2-phenylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl ring or the pyrazole ring, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogens (e.g., Br₂, Cl₂), nucleophiles (e.g., NaOH, NH₃)

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines

    Substitution: Halogenated derivatives, substituted pyrazoles

Scientific Research Applications

Chemistry

In chemistry, 2-[2-(2-Methylpyrazol-3-yl)propanoylamino]-2-phenylpropanoic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Biologically, this compound can be used to study enzyme interactions and protein binding due to its amide and pyrazole functionalities. It may serve as a ligand in biochemical assays.

Medicine

In medicine, derivatives of this compound could be investigated for their potential therapeutic properties, such as anti-inflammatory or anticancer activities. The pyrazole ring is a common motif in many pharmacologically active compounds.

Industry

Industrially, this compound might be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[2-(2-Methylpyrazol-3-yl)propanoylamino]-2-phenylpropanoic acid depends on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(2-Methylpyrazol-3-yl)propanoylamino]-2-phenylacetic acid
  • 2-[2-(2-Methylpyrazol-3-yl)propanoylamino]-2-phenylbutanoic acid

Uniqueness

Compared to similar compounds, 2-[2-(2-Methylpyrazol-3-yl)propanoylamino]-2-phenylpropanoic acid offers a unique combination of structural features that may enhance its reactivity and binding properties. The presence of both the pyrazole and phenyl groups provides a versatile platform for further functionalization and exploration in various scientific fields.

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